SMER28

Descripción general

Descripción

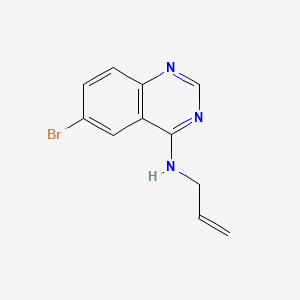

SMER28, también conocido como (6-Bromo-4-alilamino)quinazolina, es un pequeño potenciador molecular de la autofagia. Se identificó en una búsqueda de pequeñas moléculas que actúan como moduladores de la autofagia. This compound funciona independientemente de la vía de la diana de rapamicina de mamíferos, lo que lo convierte en un compuesto único en el campo de la investigación de la autofagia .

Aplicaciones Científicas De Investigación

SMER28 tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como un compuesto de herramienta para estudiar la autofagia y su regulación.

Biología: Se emplea en estudios celulares para comprender los mecanismos de la autofagia y su papel en la homeostasis celular.

Medicina: This compound tiene aplicaciones terapéuticas potenciales en enfermedades neurodegenerativas como la enfermedad de Huntington y la enfermedad de Parkinson debido a su capacidad para mejorar la eliminación de sustratos autofágicos

Industria: This compound se utiliza en investigación y desarrollo para la creación de nuevos fármacos dirigidos a vías relacionadas con la autofagia

Mecanismo De Acción

SMER28 ejerce sus efectos al mejorar la autofagia a través de un mecanismo independiente de la vía de la diana de rapamicina de mamíferos. Aumenta la biosíntesis de autofagosomas y mejora la eliminación de sustratos autofágicos como la huntingtina mutante y el péptido beta amiloide. This compound también estabiliza los microtúbulos y desacelera la dinámica de los microtúbulos, contribuyendo a sus efectos neuroprotectores .

Análisis Bioquímico

Biochemical Properties

SMER28 is known to interact with various biomolecules to exert its effects. It enhances the clearance of autophagic substrates such as mutant huntingtin This suggests that this compound may interact with enzymes and proteins involved in the autophagy pathway

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances autophagy flux and improves the survival of normal hepatocytes . Interestingly, this protective effect of this compound is specific for normal cells, as it does not extend to hepatoma or other cancer cell lines .

Molecular Mechanism

It is known to enhance autophagy independently of the mTOR pathway . This suggests that this compound may exert its effects at the molecular level through mechanisms that involve the induction of autophagy, possibly through interactions with autophagy-related proteins. The exact molecular targets of this compound remain to be identified.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have not been extensively studied. It has been shown to enhance autophagy flux and improve the survival of normal hepatocytes , suggesting that it may have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, this compound has been shown to protect mouse liver and bone marrow against radiation damage and facilitate survival of mice after lethal whole body or abdominal irradiation

Métodos De Preparación

SMER28 se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de quinazolinaLas condiciones de reacción a menudo requieren el uso de disolventes como dimetilsulfóxido y catalizadores para facilitar las reacciones . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis a escala de laboratorio implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

SMER28 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de óxidos de quinazolina.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados .

Comparación Con Compuestos Similares

SMER28 es único en su doble papel como inductor de la autofagia y estabilizador de los microtúbulos. Si bien otros compuestos como la rapamicina también inducen la autofagia, no estabilizan los microtúbulos. Por el contrario, compuestos como la epotilona B estabilizan los microtúbulos pero no inducen la autofagia . Esta combinación única de actividades hace que this compound sea una herramienta valiosa tanto en la investigación de la autofagia como de la neuroprotección.

Compuestos similares incluyen:

Rapamicina: Un inductor de la autofagia que funciona a través de la vía de la diana de rapamicina de mamíferos.

Epotilona B: Un estabilizador de los microtúbulos utilizado en la terapia del cáncer.

Propiedades

IUPAC Name |

6-bromo-N-prop-2-enylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPOLXUSCUFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364408 | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307538-42-7 | |

| Record name | SMER 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307538-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SMER 28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

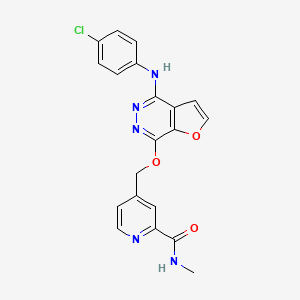

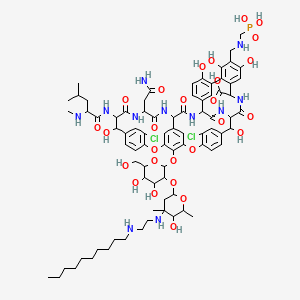

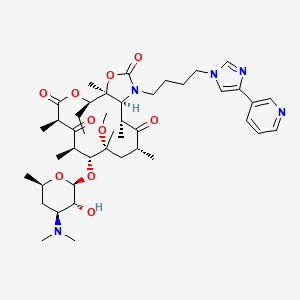

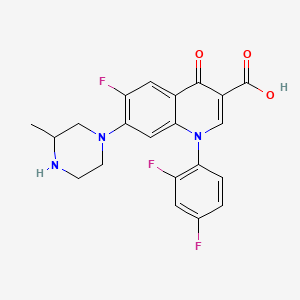

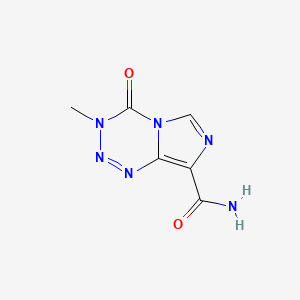

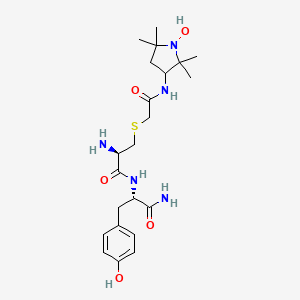

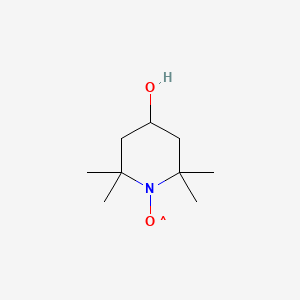

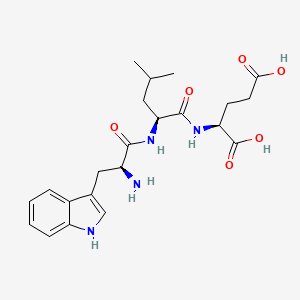

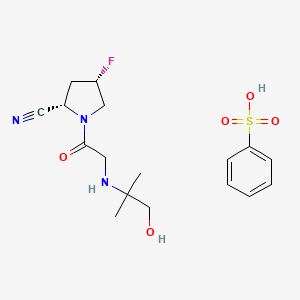

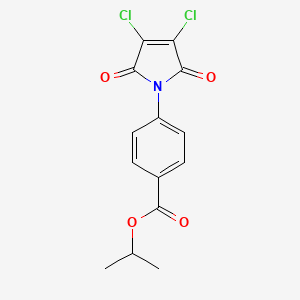

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)